(S)-N-Boc-3-Bromophenylalanine
Overview
Description
(S)-N-Boc-3-Bromophenylalanine, also known as Boc-Phe-Br, is an amino acid derivative used in biochemistry and medicinal chemistry. It is a synthetic amino acid that is used to modify proteins and peptides in order to study their function and structure. It has been used in a variety of applications, such as in vitro and in vivo experiments, as well as in the development of novel therapeutic agents.
Scientific research applications
Peptide Synthesis and Modifications:
- (S)-N-Boc-3-Bromophenylalanine has been utilized in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, which enables native chemical ligation at phenylalanine. This technique is significant for peptide synthesis, as demonstrated in the study of LYRAMFRANK (Crich & Banerjee, 2007).
- It has been used in the synthesis of α,α-disubstituted 4-phosphonophenylalanine analogues, which serve as phosphotyrosyl mimetics, important for studying cellular signal transduction processes (Oishi et al., 2004).
Biochemical Applications:
- The Boc-protected derivative of this compound has been used in mischarging Escherichia coli tRNAPhe, contributing to the understanding of protein synthesis and amino acid incorporation (Baldini et al., 1988).
Radioisotope Labeling:
- It has been employed in the preparation of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, which is a precursor for radioiodinated peptides, used in biochemical and medical research (Wilbur et al., 1993).
Synthesis of Amino Acid Derivatives:
- The synthesis of N-Boc-4-Aminomethyl-L-phenylalanine from N-Boc-4-Iodophenylalanine illustrates the versatility of (S)-N-Boc-3-Bromophenylalanine in producing amino acid derivatives for pharmaceutical research (Hartman & Halczenko, 1991).
Asymmetric Synthesis:
- A study demonstrated a synthetic route to an N-BOC d-phenylalanine pharmaceutical intermediate, highlighting the compound's role in asymmetric synthesis and pharmaceutical manufacturing (Fox et al., 2011).
FRET Cassettes and DNA Sequencing:
- Research on FRET cassettes and DNA sequencing potential of unnatural amino acids used t-Boc-l-para-amino-phenylalanine, showing its potential in bioanalytical and genetic research (Nampalli et al., 2002).
Synthesis of Non-Hydrolyzable Mimetics:
- The preparation of N-t-BOC-L-(Phosphonodifluoromethyl)phenylalanine benzyl ester demonstrates its use in creating non-hydrolyzable mimetics of O-phosphotyrosine, significant for peptide synthesis and pharmacological research (Wrobel & Dietrich, 1993).
properties
IUPAC Name |
(2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUDYESOPLBQIR-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370325 | |
Record name | Boc-L-3-Bromophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Boc-3-Bromophenylalanine | |
CAS RN |
82278-73-7 | |
Record name | Boc-L-3-Bromophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYL82Z3H4B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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